molecular formula C13H16N2O2S B14891761 1-(4-cyanophenyl)-N-cyclopentylmethanesulfonamide

1-(4-cyanophenyl)-N-cyclopentylmethanesulfonamide

Cat. No.: B14891761
M. Wt: 264.35 g/mol
InChI Key: FIHCHFTYFQCLDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-cyanophenyl)-N-cyclopentylmethanesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a cyanophenyl group and a cyclopentylmethanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-cyanophenyl)-N-cyclopentylmethanesulfonamide typically involves the reaction of 4-cyanobenzenesulfonyl chloride with cyclopentylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-(4-cyanophenyl)-N-cyclopentylmethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The cyanophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-cyanophenyl)-N-cyclopentylmethanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-cyanophenyl)-N-cyclopentylmethanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory pathways or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-cyanophenyl)-3-(3-(2-(pyrrolidin-1-yl)pyrimidin-4-yl)phenyl)urea
  • 1-(4-cyanophenyl)-3-(3-(4-(pyrrolidin-1-yl)pyrimidin-2-yl)phenyl)urea
  • 4-{[(4-cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate

Uniqueness

1-(4-cyanophenyl)-N-cyclopentylmethanesulfonamide is unique due to its specific structural features, such as the combination of a cyanophenyl group and a cyclopentylmethanesulfonamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H16N2O2S

Molecular Weight

264.35 g/mol

IUPAC Name

1-(4-cyanophenyl)-N-cyclopentylmethanesulfonamide

InChI

InChI=1S/C13H16N2O2S/c14-9-11-5-7-12(8-6-11)10-18(16,17)15-13-3-1-2-4-13/h5-8,13,15H,1-4,10H2

InChI Key

FIHCHFTYFQCLDV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NS(=O)(=O)CC2=CC=C(C=C2)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.